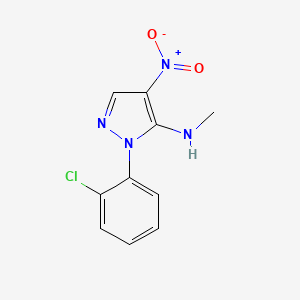

1-(2-氯苯基)-N-甲基-4-硝基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds similar to “1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine” often belong to a class of organic compounds known as chalcones . Chalcones are α,β-unsaturated ketones that contain two aromatic rings linked by an aliphatic three-carbon chain . They are known to exhibit a wide range of pharmacological and biological effects .

Synthesis Analysis

The synthesis of similar compounds often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using single-crystal X-ray diffraction technique . The compounds often crystallize in the orthorhombic crystal system .Chemical Reactions Analysis

Chalcones can undergo several chemical reactions due to their α,β-unsaturated carbonyl system . They can be used to obtain several heterocyclic rings through ring closure reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on their specific structure and functional groups .科学研究应用

合成和表征

-

吡唑衍生物的合成:N,3-二甲基-5-硝基-1-芳基-1H-吡唑并[3,4-b]吡啶-6-胺通过涉及形成两个 C-C 和一个 C-N 键的多米诺反应合成,从而产生一个六元环。这个过程由 L-脯氨酸催化,在吡唑衍生物的合成中具有重要意义 (Gunasekaran、Prasanna 和 Perumal,2014 年)。

-

晶体学和生物活性研究:吡唑衍生物因其晶体学性质和潜在的生物活性而受到研究。这些研究包括特定吡唑衍生物的合成及其使用 X 射线晶体学等技术进行的结构鉴定,这些技术提供了对它们的分子几何形状和潜在生物活性位点的见解 (Titi 等人,2020 年)。

-

反应性研究:对 3,4,5-1H-三硝基吡唑及其 N-甲基衍生物等化合物进行的研究探讨了此类分子的反应性。这包括与各种物质(包括硫醇和苯酚)的反应以产生不同的衍生物,从而有助于加深对吡唑化学的理解 (Dalinger 等人,2013 年)。

药学和生物学意义

-

抗菌和抗癌应用:一些吡唑衍生物已被合成并评估其抗菌和抗癌活性。4-氨基-3-(4-氯苯基)-1H-吡唑-5-基衍生物等化合物在这些领域显示出希望,突出了吡唑化合物在药物研究中的潜力 (Hafez、El-Gazzar 和 Al-Hussain,2016 年)。

-

抗炎和抗菌剂:已经合成并测试了包括与 1-(2-氯苯基)-N-甲基-4-硝基-1H-吡唑-5-胺相关的吡唑啉衍生物的新型抗炎和抗菌特性。这些研究表明吡唑化合物在治疗炎症和细菌感染方面具有治疗潜力 (Ravula 等人,2016 年)。

催化和化学过程

- 钯催化的反应:使用二茂铁基吡唑配体的钯催化的不对称烯丙基胺化的研究展示了吡唑衍生物在催化过程中的效用。这些研究有助于开发有机化学中更高效和更具选择性的合成方法 (Togni 等人,1996 年)。

作用机制

Target of Action

It’s worth noting that similar compounds, such as cenobamate, have been found to target voltage-gated sodium channels (vgscs) and enhance the presynaptic release of γ-aminobutyric acid (gaba), thereby increasing inhibitory gabaergic neurotransmission .

Mode of Action

Cenobamate, a compound with a similar structure, is known to be a selective blocker of the inactivated state of vgscs, preferentially inhibiting persistent sodium current .

Biochemical Pathways

It’s worth noting that similar compounds, such as cenobamate, have been found to affect the gabaergic neurotransmission pathway .

Pharmacokinetics

Similar compounds, such as cenobamate, have a bioavailability of ≥88%, are mainly metabolized via glucuronidation, and are primarily excreted via urine .

Result of Action

Similar compounds, such as cenobamate, have been found to have anti-epileptic effects, suggesting that they may have a significant impact on neuronal activity .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the individual, and the specific characteristics of the disease being treated .

安全和危害

未来方向

属性

IUPAC Name |

2-(2-chlorophenyl)-N-methyl-4-nitropyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2/c1-12-10-9(15(16)17)6-13-14(10)8-5-3-2-4-7(8)11/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNFHENVKLLNBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN1C2=CC=CC=C2Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012719.png)

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B3012724.png)

![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)